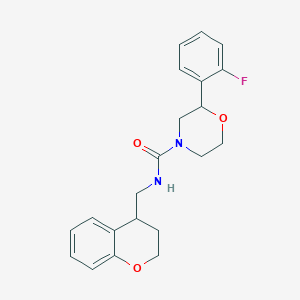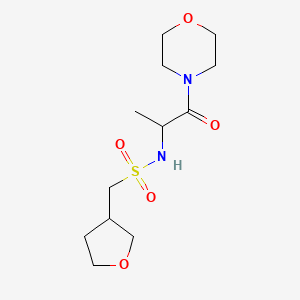![molecular formula C17H20N4O3 B6752296 1-[[3-(1-Adamantyl)-1,2,4-oxadiazol-5-yl]methyl]pyrimidine-2,4-dione](/img/structure/B6752296.png)
1-[[3-(1-Adamantyl)-1,2,4-oxadiazol-5-yl]methyl]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[[3-(1-Adamantyl)-1,2,4-oxadiazol-5-yl]methyl]pyrimidine-2,4-dione is a complex organic compound that combines the structural features of adamantane, oxadiazole, and pyrimidine. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of anticancer and antiviral agents. The unique structural components contribute to its diverse biological activities and chemical reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[[3-(1-Adamantyl)-1,2,4-oxadiazol-5-yl]methyl]pyrimidine-2,4-dione typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Attachment of the adamantyl group: The adamantyl moiety is introduced through a nucleophilic substitution reaction, often using adamantyl halides.
Coupling with pyrimidine-2,4-dione: The final step involves coupling the oxadiazole intermediate with a pyrimidine-2,4-dione derivative, typically under basic conditions to facilitate the nucleophilic attack.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening to identify the most efficient catalysts and solvents.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[[3-(1-Adamantyl)-1,2,4-oxadiazol-5-yl]methyl]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxadiazole N-oxides.
Reduction: Reduction reactions can be carried out using hydride donors such as sodium borohydride, which may reduce the oxadiazole ring or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur at the adamantyl or pyrimidine moieties, using reagents like alkyl halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or amines in the presence of a base like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Oxadiazole N-oxides.
Reduction: Reduced oxadiazole derivatives.
Substitution: Alkylated or aminated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules due to its versatile reactivity.
Biology: In biological research, it serves as a probe to study enzyme interactions and cellular pathways, particularly those involving nucleic acid synthesis and repair.
Medicine: 1-[[3-(1-Adamantyl)-1,2,4-oxadiazol-5-yl]methyl]pyrimidine-2,4-dione has shown promise as an anticancer agent, with studies indicating its ability to inhibit the growth of various cancer cell lines . It also exhibits antiviral properties, making it a candidate for the development of new antiviral drugs.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties, owing to its unique structural features.
Wirkmechanismus
The mechanism by which 1-[[3-(1-Adamantyl)-1,2,4-oxadiazol-5-yl]methyl]pyrimidine-2,4-dione exerts its effects involves several molecular targets and pathways:
Anticancer Activity: The compound inhibits thymidylate synthase, an enzyme crucial for DNA synthesis, thereby preventing cancer cell proliferation.
Antiviral Activity: It interferes with viral replication by targeting viral enzymes and disrupting the synthesis of viral nucleic acids.
Vergleich Mit ähnlichen Verbindungen
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities, but the presence of the adamantyl group in our compound enhances its stability and bioavailability.
Uniqueness: The combination of the adamantyl group, oxadiazole ring, and pyrimidine-2,4-dione in a single molecule provides a unique structural framework that enhances its biological activity and reduces toxicity compared to similar compounds.
Eigenschaften
IUPAC Name |
1-[[3-(1-adamantyl)-1,2,4-oxadiazol-5-yl]methyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c22-13-1-2-21(16(23)18-13)9-14-19-15(20-24-14)17-6-10-3-11(7-17)5-12(4-10)8-17/h1-2,10-12H,3-9H2,(H,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMCIRAVPFKNCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NOC(=N4)CN5C=CC(=O)NC5=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)-(4-methylidenepiperidin-1-yl)methanone](/img/structure/B6752215.png)

![N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-2-(1,3,4-thiadiazol-2-ylsulfanyl)acetamide](/img/structure/B6752224.png)
![5-Methyl-2-[1-(4-methylidenepiperidin-1-yl)-1-oxopropan-2-yl]isoindole-1,3-dione](/img/structure/B6752230.png)
![2-[4-(5-cyclopropyl-1-methylpyrazole-4-carbonyl)piperazin-1-yl]-N-(3-methylcyclohexyl)acetamide](/img/structure/B6752231.png)

![2-(3-cyclopropyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-1,3-thiazole-5-sulfonamide](/img/structure/B6752256.png)
![2-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B6752273.png)
![N-[3-(azepan-1-yl)-3-oxopropyl]-1-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B6752274.png)

![5-[2-[3-(1-adamantyl)-1,2,4-oxadiazol-5-yl]ethyl]-4,6-dimethyl-2-oxo-1H-pyridine-3-carbonitrile](/img/structure/B6752289.png)
![1-(2-Tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea](/img/structure/B6752303.png)
![4,5-Dimethyl-3-[2-[4-[methyl(pyridazin-3-yl)amino]piperidin-1-yl]-2-oxoethyl]-1,3-thiazol-2-one](/img/structure/B6752306.png)
![2,3-dihydro-1H-inden-4-yl-[4-(4-ethoxypyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B6752313.png)
